Ethyl 3-[(2-methylbenzoyl)amino]benzoate
Description
Ethyl 3-[(2-methylbenzoyl)amino]benzoate is a benzoate ester derivative featuring a 2-methylbenzoyl-substituted amide group at the meta position of the phenyl ring. Its molecular conformation is stabilized by intramolecular N–H⋯O hydrogen bonds, as observed in its crystal structure . The compound’s synthesis typically involves coupling 3-aminobenzoic acid derivatives with 2-methylbenzoyl chloride, followed by esterification. The presence of the ethyl ester group enhances lipophilicity, while the amide linkage contributes to hydrogen-bonding interactions, influencing solubility and crystallinity .
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl 3-[(2-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H17NO3/c1-3-21-17(20)13-8-6-9-14(11-13)18-16(19)15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
ZBWKKMBNQISKAM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C |
solubility |
33.1 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Benzoate Esters
Table 1: Key Structural and Functional Differences
Functional Group Impact on Properties
- Amide vs. Thiourea Linkages: Replacing the amide group in this compound with a thiourea moiety (as in Ethyl 4-[3-(2-methylbenzoyl)thioureido]benzoate) alters hydrogen-bonding patterns. Thiourea derivatives form stronger N–H⋯S interactions, leading to dimeric crystal structures, whereas amides favor N–H⋯O bonds . Thiourea analogues may exhibit enhanced thermal stability but reduced solubility in polar solvents.
- Electronic Effects : The chloroacetamido group in Ethyl 3-[(2-chloroacetamido)methyl]-4-methylbenzoate introduces electron-withdrawing effects, increasing electrophilicity at the amide nitrogen. This contrasts with the electron-donating methyl group in the parent compound, which stabilizes the amide resonance .
- Biological Activity: In marine-derived benzoate esters (e.g., compounds 128–131 in ), the presence of dihydro-methyl-2H-pyran-2-yl systems correlates with antibacterial activity. This compound lacks such moieties, suggesting lower inherent antimicrobial efficacy unless modified .
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